

# DL-Cystine-d4: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: DL-Cystine-d4

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An in-depth technical guide on the core principles, applications, and methodologies related to **DL-Cystine-d4** for researchers, scientists, and drug development professionals.

## Introduction

**DL-Cystine-d4** is the deuterium-labeled form of DL-Cystine, a racemic mixture of the D- and L-isomers of the amino acid cystine.[1][2][3] Cystine is the oxidized dimer of cysteine and plays a crucial role in protein structure and various metabolic processes. The incorporation of four deuterium atoms into the molecule makes **DL-Cystine-d4** an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its application as an internal standard for the precise quantification of endogenous cystine in complex biological matrices.[1][2][3] This technical guide provides a comprehensive overview of **DL-Cystine-d4**, including its chemical properties, a general overview of its synthesis, and detailed experimental protocols for its use in quantitative analysis.

## Physicochemical Properties and Data

**DL-Cystine-d4** is chemically similar to its unlabeled counterpart but possesses a higher molecular weight due to the presence of deuterium. This mass difference is the key to its utility in isotope dilution mass spectrometry.

Property	Value	Reference
Formal Name	Cystine-3,3,3',3'-d4	[1]
CAS Number	108641-83-4	[1]
Molecular Formula	C6H8D4N2O4S2	[1]
Molecular Weight	244.3 g/mol	[1]
Purity	≥99% deuterated forms (d1-d4)	[1]
Solubility	Soluble in 1N HCl, slightly soluble in water.	[1][3]
Storage	Store at room temperature.	[2]
Stability	≥ 4 years	[2]

## Synthesis of Deuterated Amino Acids: A General Overview

The synthesis of deuterated amino acids like **DL-Cystine-d4** involves the replacement of hydrogen atoms with deuterium. While specific, proprietary methods are used for commercial production, several general strategies for deuterium labeling of organic molecules are employed in chemical synthesis.[4] These methods primarily include chemical synthesis and biosynthesis.[4]

Common chemical synthesis approaches for introducing deuterium include:

- **Hydrogen-Deuterium (H/D) Exchange:** This method involves the exchange of protons in the target molecule with deuterium atoms from a deuterated solvent, such as heavy water (D<sub>2</sub>O), often in the presence of a catalyst.[4] For amino acids, transition metal catalysts like palladium can be used to achieve site-selective H/D exchange.[1]
- **Reductive Deuteration:** This involves the reduction of functional groups, such as carbonyls or alkenes, using deuterated reagents like sodium borodeuteride (NaBD<sub>4</sub>) or deuterium gas (D<sub>2</sub>) with a catalyst.

- **Stepwise Synthesis:** This approach builds the molecule from smaller, already deuterated starting materials. While offering precise control over the labeling position, this method can be more complex and time-consuming.

## Application in Quantitative Analysis: Use as an Internal Standard

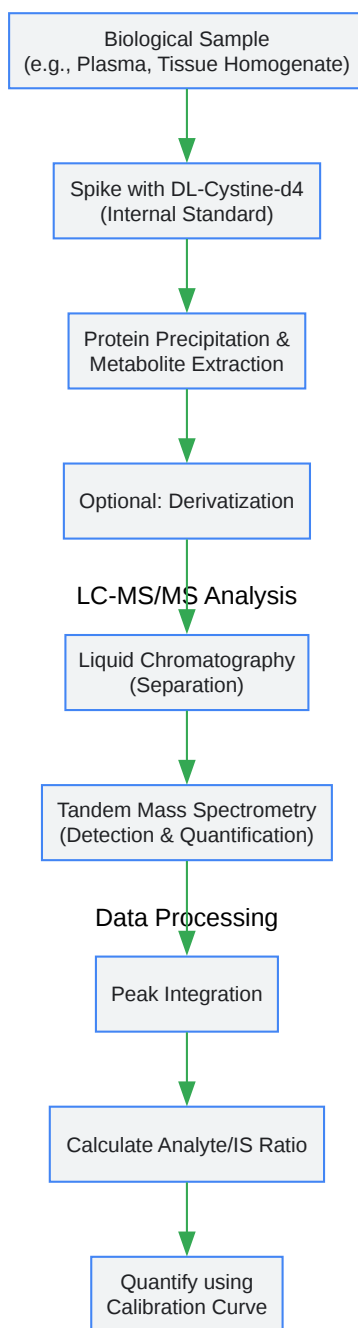
The most significant application of **DL-Cystine-d4** is as an internal standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).<sup>[5]</sup> In this method, a known amount of the stable isotope-labeled (SIL) internal standard is added to a sample at the beginning of the analytical process.<sup>[2]</sup> Because the SIL internal standard is chemically almost identical to the analyte (endogenous cystine), it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer.<sup>[3][5]</sup> By measuring the ratio of the signal from the analyte to the signal from the SIL internal standard, accurate and precise quantification can be achieved, as this ratio corrects for any sample loss or matrix effects.<sup>[3][6]</sup>

## Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of cystine in a biological matrix using **DL-Cystine-d4** as an internal standard.

## Experimental Workflow for Cystine Quantification

## Sample Preparation

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Caption: A flowchart illustrating the key steps in the quantitative analysis of cystine using **DL-Cystine-d4** as an internal standard.

## Detailed Experimental Protocol: Quantification of Cystine in Plasma

The following protocol is adapted from a study on the quantitative determination of D4-cystine in mice using LC-MS/MS.<sup>[1][4][7]</sup> This method can be adapted for the quantification of endogenous cystine using **DL-Cystine-d4** as an internal standard.

### Preparation of Stock Solutions and Standards

- **Stock Solutions:** Separately dissolve 10 mg of cystine and **DL-Cystine-d4** in 1 mL of 0.1 M HCl to create 10 mg/mL stock solutions.<sup>[1]</sup>
- **Working Solutions:** Dilute the stock solutions with 0.1 M HCl to create a series of working solutions for calibration standards and quality control (QC) samples.<sup>[1]</sup>
- **Calibration Standards:** Prepare calibration standards by spiking blank plasma with the cystine working solutions to achieve a concentration range of, for example, 5 to 5000 ng/mL.<sup>[1][4][7]</sup>
- **Quality Control Samples:** Prepare QC samples at low, medium, and high concentrations in blank plasma.<sup>[1]</sup>

### Sample Preparation

- To 50 µL of plasma sample, calibration standard, or QC sample, add the **DL-Cystine-d4** internal standard solution.
- Add a reducing agent if necessary for the specific assay, followed by a protein precipitation agent (e.g., acetonitrile).
- Vortex the samples and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for analysis.

## LC-MS/MS Conditions

The following are example parameters and should be optimized for the specific instrument and application.

Parameter	Condition
LC System	Agilent 1290 Infinity II LC system or equivalent
Column	Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Optimized for separation of cystine from other matrix components
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	AB SCIEX QTRAP 5500 system or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Cystine: e.g., m/z 241.0 → 152.0; DL-Cystine-d4: e.g., m/z 245.0 → 156.0

## Quantitative Data from a Pharmacokinetic Study

The following tables summarize data from a pharmacokinetic study of D4-cystine in mice, which demonstrates the type of quantitative results that can be obtained using this internal standard.[\[1\]](#)[\[4\]](#)[\[7\]](#)

## Method Validation Parameters

Parameter	Value
Lower Limit of Quantification (LLOQ)	5 ng/mL in plasma
Calibration Curve Range	5–5000 ng/mL in plasma
Intra- and Inter-day Precision (RSD, %)	< 15%
Accuracy (RE, %)	Within $\pm 15\%$

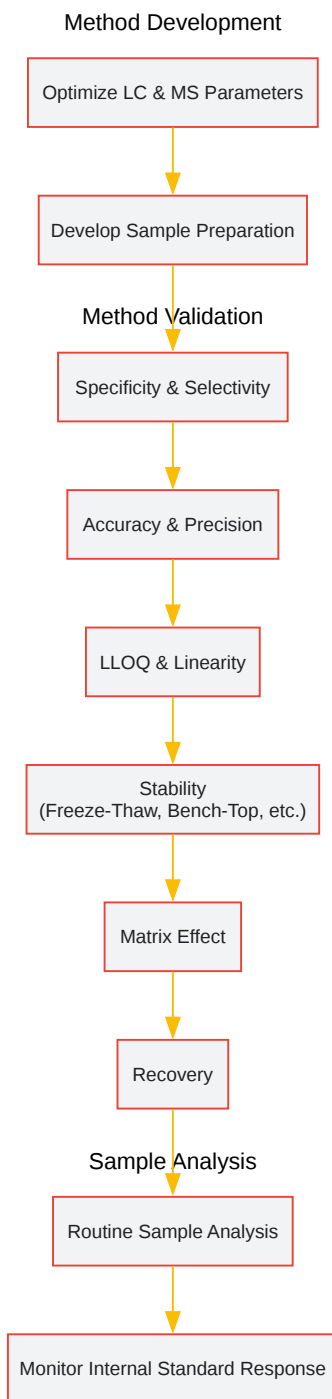
## Absolute Bioavailability of D4-Cystine in Mice

Dose (mg/kg)	Absolute Bioavailability (%)
25	18.6%
50	15.1%
100	25.6%

## Logical Relationship Diagram: Bioanalytical Method Validation

The validation of a bioanalytical method using a stable isotope-labeled internal standard follows a structured process to ensure the reliability of the data.

## Bioanalytical Method Validation Workflow

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Caption: A diagram illustrating the logical flow of bioanalytical method validation for a quantitative assay.

## Conclusion

**DL-Cystine-d4** is a critical tool for researchers and drug development professionals requiring accurate and precise quantification of cystine in biological samples. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for a wide range of applications, including metabolic studies, clinical diagnostics, and pharmacokinetic analysis. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of **DL-Cystine-d4** in the laboratory.

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